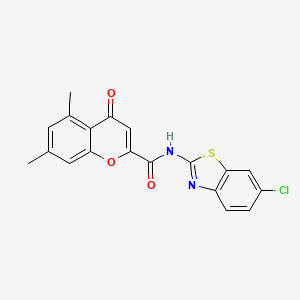

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound combining a benzothiazole moiety with a chromene-carboxamide scaffold. The benzothiazole ring is substituted with a chlorine atom at the 6-position, while the chromene core features 5,7-dimethyl substituents and a 4-oxo group.

Properties

Molecular Formula |

C19H13ClN2O3S |

|---|---|

Molecular Weight |

384.8 g/mol |

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H13ClN2O3S/c1-9-5-10(2)17-13(23)8-15(25-14(17)6-9)18(24)22-19-21-12-4-3-11(20)7-16(12)26-19/h3-8H,1-2H3,(H,21,22,24) |

InChI Key |

RPXPLPIANOPQCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-chloro-1,3-benzothiazole-2-amine with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms. The choice of solvents, temperature, and reaction time are critical parameters that need to be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally analogous benzothiazole derivatives, focusing on substituent variations, pharmacological profiles, and structure-activity relationships (SAR).

Substituent Variations on the Benzothiazole Core

Compound A : 1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

- Key Differences : Replaces the chromene-carboxamide with an acetyl-piperidinecarboxamide group.

- Implications: The acetyl-piperidine moiety may alter solubility and binding affinity compared to the chromene system.

Compound B: 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides

- Key Differences: Substitutes the 6-chloro group with a methyl group and replaces the chromene with a nicotinamide-thiazolidinone hybrid.

- Biological Activity: Demonstrated antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), with efficacy comparable to standard drugs.

Compound C : Trifluoro-Substituted-N-(6-Chloro-1,3-Benzothiazol-2-yl)Benzamides

- Key Differences : Replaces the chromene-carboxamide with a trifluorobenzamide group.

- Biological Activity: Positional isomerism of the trifluoro group significantly impacted antifungal activity, with some isomers being inactive.

Heterocyclic Core Modifications

Compound D : 3,4-Disubstituted Benzaldehyde-N-(6-Substituted-1,3-Benzothiazol-2-yl)Semicarbazones

- Key Differences : Replaces the carboxamide with a semicarbazone linker and introduces benzaldehyde substituents.

- The semicarbazone group may enhance hydrogen bonding with neuronal targets, whereas the carboxamide in the target compound could improve metabolic stability .

Compound E : Pyrido-Pyridazine-Benzothiazole Hybrids (e.g., Example 24 in )

- Key Differences : Incorporates a pyrido-pyridazine scaffold instead of chromene.

- Implications : The rigid pyrido-pyridazine system may enhance binding to enzymes like kinases, but the chromene-carboxamide’s planar structure could favor π-π stacking in hydrophobic pockets .

Structure-Activity Relationship (SAR) Insights

- 6-Substituent on Benzothiazole : Chlorine (electron-withdrawing) enhances target binding in fungal enzymes, whereas methyl (electron-donating) improves bioavailability .

- Chromene vs. Thiazolidinone: The chromene’s conjugated system may improve stability under oxidative conditions compared to thiazolidinone’s sulfur-containing ring .

- Carboxamide Linker : Superior to semicarbazones in metabolic stability due to resistance to hydrolysis, critical for oral bioavailability .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a multitarget-directed ligand. This article explores its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene backbone with a benzothiazole moiety, which is significant for its biological activity. The presence of chlorine and methyl groups enhances its pharmacological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H13ClN2O3S |

| Molecular Weight | 320.79 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO and DMF |

Anticholinesterase Activity

Research indicates that derivatives of chromene compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. For instance, studies have shown that specific derivatives can inhibit AChE with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for cognitive enhancement.

Inhibition of β-Secretase

The compound has also been evaluated for its ability to inhibit β-secretase (BACE-1), an enzyme involved in the amyloidogenic pathway leading to amyloid plaque formation in Alzheimer's disease. In vitro studies have reported IC50 values indicating strong inhibitory activity against BACE-1, making it a candidate for further development in Alzheimer's therapeutics.

Antioxidant Properties

Antioxidant activity is crucial for neuroprotection. The compound has demonstrated significant free radical scavenging abilities, which are essential in mitigating oxidative stress associated with neurodegenerative diseases. Various assays have quantified its total antioxidant capacity, showing promising results comparable to established antioxidants.

Metal Chelation

Metal ion chelation is another mechanism through which this compound may exert neuroprotective effects. Studies indicate that it can effectively chelate metal ions such as Fe²⁺ and Cu²⁺, reducing metal-induced oxidative damage in neuronal cells.

Study 1: Neuroprotective Effects in SH-SY5Y Cells

A study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to control groups.

Study 2: In Vivo Efficacy in Animal Models

In vivo studies using transgenic mouse models of Alzheimer’s disease demonstrated that administration of the compound led to improved cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque deposition in treated animals compared to untreated controls.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the chromene core and benzothiazole substituents can significantly influence potency and selectivity for various biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased AChE inhibition |

| Substitution on benzothiazole | Enhanced metal chelation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.